4-Nitrobenzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

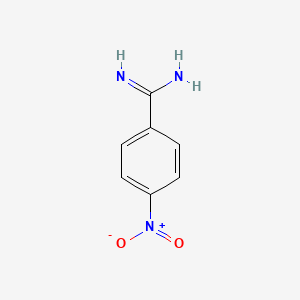

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-7(9)5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYJYWQMEZWWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180075 | |

| Record name | 4-Nitrobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25412-75-3 | |

| Record name | 4-Nitrobenzamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25412-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025412753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE6GJ3QK3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrobenzamidine chemical properties and synthesis

An In-depth Technical Guide to 4-Nitrobenzamidine: Properties, Synthesis, and Applications

Introduction

This compound is a pivotal chemical intermediate, distinguished by the presence of a strongly electron-withdrawing nitro group and a basic amidine functional group on a benzene ring. This unique electronic arrangement makes it a highly versatile building block in synthetic organic chemistry. While the free base exists, it is most commonly prepared, stored, and utilized as its hydrochloride salt (CAS No: 15723-90-7) to enhance stability and simplify handling.[1][2] For researchers in drug discovery and materials science, this compound serves as a critical synthon for constructing complex nitrogen-containing heterocycles, which are foundational scaffolds in many pharmacologically active compounds.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed examination of its primary synthesis route, and insights into its reactivity and applications.

Physicochemical Properties of this compound

The functional properties of this compound are dictated by the interplay between the aromatic ring, the nitro group, and the amidine moiety. The nitro group deactivates the ring towards electrophilic substitution while the basic amidine group governs its salt formation and nucleophilicity.

Caption: Chemical Structure of this compound Hydrochloride.

Below is a summary of its key properties, primarily focusing on the more common hydrochloride salt.

| Property | Value | Source(s) |

| Chemical Name | 4-nitrobenzenecarboximidamide hydrochloride | [5] |

| CAS Number | 15723-90-7 (HCl Salt); 55955-13-0 (Free Base) | [2] |

| Molecular Formula | C₇H₈ClN₃O₂ (HCl Salt); C₇H₇N₃O₂ (Free Base) | [2][6] |

| Molecular Weight | 201.61 g/mol (HCl Salt) | [2] |

| Appearance | Light yellow crystalline powder | [4] |

| Melting Point | 290.6-293.6 °C (decomposes) | [7] |

| Purity | Typically ≥95-98% (by HPLC) | [2][4] |

| Solubility | Due to its polar functional groups (nitro and amidine), it exhibits limited solubility in water but is soluble in polar organic solvents. The hydrochloride salt form generally improves aqueous solubility compared to the free base. | [8][9] |

Synthesis of this compound Hydrochloride: The Pinner Reaction

The most established and widely applied method for the synthesis of amidines from nitriles is the Pinner reaction, first described by Adolf Pinner in 1877.[10][11] This acid-catalyzed, two-step process is the preferred industrial and laboratory route to this compound, starting from the readily available 4-nitrobenzonitrile.

The causality behind this choice of methodology rests on its reliability and the reactive nature of the intermediate Pinner salt, which readily undergoes ammonolysis to yield the desired amidine.[12]

Caption: Workflow for the Pinner Synthesis of this compound HCl.

Step 1: Formation of the Pinner Salt (Ethyl 4-nitrobenzimidate hydrochloride)

The first stage involves the reaction of 4-nitrobenzonitrile with an alcohol, typically anhydrous ethanol, in the presence of a strong acid catalyst, gaseous hydrogen chloride.

Mechanism Insight: The nitrile nitrogen is first protonated by HCl, which dramatically increases the electrophilicity of the nitrile carbon. This activation facilitates nucleophilic attack by the alcohol. The resulting intermediate is a highly reactive imino ester salt, known as a Pinner salt.[12][13]

Causality of Experimental Choices:

-

Anhydrous Conditions: The reaction must be rigorously free of water. Any moisture present will hydrolyze the Pinner salt intermediate to form the corresponding ester (ethyl 4-nitrobenzoate) or, upon further reaction, 4-nitrobenzamide, which are common and undesirable side products.[11][12]

-

Low Temperature: The reaction is conducted at low temperatures (e.g., 0 °C) because Pinner salts are thermodynamically unstable and can decompose or rearrange at higher temperatures.[11]

Step 2: Ammonolysis of the Pinner Salt

The isolated Pinner salt is then treated with a source of ammonia to displace the ethoxy group and form the final amidine hydrochloride.

Mechanism Insight: The Pinner salt is an excellent electrophile. Ammonia, a potent nucleophile, attacks the iminium carbon, leading to a tetrahedral intermediate. Subsequent elimination of ethanol yields the protonated amidine, which is isolated as its stable hydrochloride salt.

Causality of Experimental Choices:

-

Ammonia Source: While anhydrous ammonia can be used, it is often more convenient and controllable to use ammonium chloride or a solution of ammonia in an alcohol (ethanolic ammonia).

-

Reaction Control: The reaction is typically run at room temperature to ensure a smooth conversion without promoting side reactions.

Detailed Experimental Protocol

The following protocol provides a self-validating, step-by-step methodology for the synthesis of this compound hydrochloride.

Materials and Reagents:

-

4-Nitrobenzonitrile (C₇H₄N₂O₂)[14]

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonium Carbonate ((NH₄)₂CO₃)

Procedure:

Part A: Synthesis of Ethyl 4-nitrobenzimidate hydrochloride (Pinner Salt)

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual solution, and a drying tube outlet.

-

Reaction Mixture: In the flask, dissolve 4-nitrobenzonitrile (1.0 eq) in a 1:1 mixture of anhydrous ethanol (1.2 eq) and anhydrous diethyl ether.

-

Acidification: Cool the flask to 0 °C using an ice-water bath. Begin bubbling dry hydrogen chloride gas through the stirred solution.

-

Precipitation: Continue the HCl addition until the solution is saturated. Over time, a white precipitate of the Pinner salt will form. Seal the flask and allow it to stand in the cold (e.g., 4 °C) for 12-24 hours to ensure complete precipitation.

-

Isolation: Collect the precipitate by vacuum filtration, washing it quickly with cold, anhydrous diethyl ether to remove unreacted starting materials. Dry the solid under vacuum. Self-Validation: The formation of a significant white, crystalline solid is the expected outcome.

Part B: Synthesis of this compound hydrochloride

-

Reaction Mixture: Suspend the dried Pinner salt (1.0 eq) from Part A in anhydrous ethanol in a round-bottom flask.

-

Ammonolysis: Add powdered ammonium carbonate (3.0-4.0 eq) to the suspension.[12]

-

Reaction: Stir the mixture at room temperature for 10-12 hours. The progress can be monitored by TLC (Thin Layer Chromatography).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts.

-

Isolation: Reduce the volume of the filtrate under vacuum. The product, this compound hydrochloride, will precipitate.

-

Purification: Collect the solid by filtration. Wash the crude product with a small amount of cold ethanol followed by diethyl ether to yield the purified product. Dry under vacuum. Self-Validation: The final product should be a light-yellow powder, and its identity and purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Reactivity and Applications in Drug Development

This compound is a cornerstone intermediate due to its predictable reactivity, which allows for the synthesis of diverse molecular scaffolds.

-

Heterocycle Synthesis: The amidine group is a pre-eminent dinucleophile used in cyclization reactions. It readily reacts with 1,3-dielectrophiles (e.g., β-ketoesters, malonates) to form substituted pyrimidines, quinazolines, and other nitrogen-containing heterocycles that are prevalent in medicinal chemistry.[5]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various methods, such as catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reducing agents (e.g., SnCl₂).[15] This transformation yields 4-aminobenzamidine, a key precursor for antitrypanosomal drugs like diminazene, and opens up further functionalization possibilities at the aromatic ring.[7]

-

Precursor for Bioactive Molecules: Its derivatives have been explored for a range of therapeutic applications, including the development of novel antimycobacterial agents.[16] The structural motif is integral to creating compounds that can interact with specific biological targets.

By providing two distinct reactive handles, this compound empowers chemists to build molecular complexity in a controlled and strategic manner, solidifying its role as an indispensable tool in the synthesis of fine chemicals and active pharmaceutical ingredients.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. chemscene.com [chemscene.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | C7H7N3O2 | CID 117475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Pinner reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. Pinner Reaction | NROChemistry [nrochemistry.com]

- 13. youtube.com [youtube.com]

- 14. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

An In-depth Technical Guide to the Structure and Stability of 4-Nitrobenzamidine Hydrochloride

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of the chemical properties and stability of key reagents is paramount. 4-Nitrobenzamidine hydrochloride, a versatile building block in medicinal chemistry and an inhibitor of certain proteases, is one such compound where a detailed stability profile is crucial for its effective and reliable use.[1][2] This guide provides an in-depth analysis of its structure, stability under various stress conditions, and a framework for developing a robust stability-indicating analytical method.

Unveiling the Molecular Architecture of this compound Hydrochloride

This compound hydrochloride is an organic salt with the chemical formula C7H8ClN3O2 and a molecular weight of approximately 201.61 g/mol .[3] Its structure is characterized by a benzene ring substituted with a nitro group at the para (4-position) and an amidinium group. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it easier to handle in a laboratory setting.[2]

Key Structural Features:

-

Benzamidine Moiety: The core structure is a benzamidine, which consists of a benzene ring attached to a carboximidamide group (-C(=NH)NH2). This functional group is a strong base and is protonated in the hydrochloride salt form.

-

Nitro Group (-NO2): The electron-withdrawing nature of the nitro group at the para position significantly influences the electronic properties of the aromatic ring and the reactivity of the amidine group.[2]

-

Hydrochloride Salt: The formation of a salt with hydrochloric acid improves the compound's crystallinity, stability, and aqueous solubility.

Below is a table summarizing the key chemical identifiers for this compound hydrochloride.

| Identifier | Value | Source |

| CAS Number | 15723-90-7 | [3] |

| Molecular Formula | C7H8ClN3O2 | [4] |

| Molecular Weight | 201.61 g/mol | [3] |

| IUPAC Name | 4-nitrobenzenecarboximidamide;hydrochloride | [4] |

| SMILES | C1=CC(=CC=C1C(=N)N)--INVALID-LINK--[O-].Cl | [4] |

A 2D representation of the chemical structure of this compound hydrochloride is provided below.

Caption: 2D structure of this compound hydrochloride.

Stability Profile and Degradation Pathways

The stability of this compound hydrochloride is a critical parameter for its storage, handling, and application in sensitive assays or multi-step syntheses. Degradation can lead to the formation of impurities that may interfere with experimental results or introduce toxic byproducts. The presence of the benzamidine and nitroaromatic moieties suggests susceptibility to specific degradation pathways.

Predicted Degradation Pathways

Based on the chemical functionalities present in this compound hydrochloride, the following degradation pathways are plausible under forced degradation conditions:

-

Hydrolysis: The amidine functional group is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding 4-nitrobenzamide. Studies on benzamidinium compounds have shown that they hydrolyze at room temperature in aqueous base to the corresponding primary amide.[5][6] The rate of this hydrolysis is pH-dependent, increasing with higher pH.[6]

-

Oxidation: The benzamidine moiety can undergo N-oxidation to form an amidoxime.[3] Additionally, the aromatic ring, activated by the amino-containing group, could be susceptible to oxidative degradation, although the electron-withdrawing nitro group may offer some protection.

-

Thermal Degradation: Nitroaromatic compounds can undergo complex thermal decomposition.[4] The decomposition of these compounds can be autocatalytic and may lead to the release of gaseous products.[7] The presence of the nitro group suggests that the compound may be heat-sensitive.

-

Photodegradation: Aromatic nitro compounds are known to be photoreactive.[8] Photolysis can lead to the reduction of the nitro group or other complex rearrangements. The specific pathway is dependent on the solvent and the wavelength of light.

The following diagram illustrates the potential degradation pathways of this compound hydrochloride under various stress conditions.

Caption: Potential degradation pathways of this compound hydrochloride.

Handling and Storage Recommendations

Given the potential for degradation, proper handling and storage are essential to maintain the integrity of this compound hydrochloride.

-

Storage: The compound should be stored in a tightly sealed container in a freezer, typically at -20°C, to minimize thermal degradation.[9] Some suppliers indicate it is heat sensitive.[10] It should be protected from light and moisture.

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10] Avoid creating dust. After handling, wash hands thoroughly.[10]

Framework for a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) or key reagent due to degradation.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for developing a SIM.[12]

Forced Degradation Studies

The first step in developing a SIM is to perform forced degradation studies to generate the potential degradation products.[13] These studies also help to demonstrate the specificity of the analytical method.

Experimental Protocol for Forced Degradation:

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[14]

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B, for a defined period.[15] A dark control should be run in parallel.

Development of a Stability-Indicating HPLC Method

The following is a proposed starting point for an HPLC method that can be optimized to achieve adequate separation of this compound hydrochloride from its degradation products.

Proposed HPLC Method Parameters:

| Parameter | Suggested Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of small molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water | Provides good peak shape for basic compounds and is a common mobile phase modifier. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |

| Gradient | Start with a low percentage of B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 90-95%) over 20-30 minutes. | A gradient elution is necessary to separate compounds with a range of polarities, which is expected from a degradation study. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | To ensure reproducible retention times. |

| Injection Volume | 10 µL | A typical injection volume. |

| Detection | UV at 254 nm and 310 nm | 254 nm is a common wavelength for aromatic compounds. The nitroaromatic chromophore may also have a significant absorbance at a longer wavelength, such as 310 nm. A photodiode array (PDA) detector would be ideal to assess peak purity. |

Method Validation Workflow:

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

-

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram outlines the workflow for the development and validation of a stability-indicating HPLC method.

Caption: Workflow for Stability-Indicating Method Development.

Conclusion

This compound hydrochloride is a valuable reagent whose utility is intrinsically linked to its purity and stability. A thorough understanding of its chemical structure and potential degradation pathways, primarily hydrolysis of the amidine group and reactions involving the nitroaromatic system, is essential for its reliable use. By implementing proper storage and handling procedures and by developing and validating a robust stability-indicating analytical method, researchers can ensure the integrity of their starting materials and the reproducibility of their experimental outcomes. The framework provided in this guide serves as a comprehensive resource for scientists and professionals in the field of drug discovery and development to effectively manage and utilize this compound hydrochloride.

References

- 1. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]

- 2. nbinno.com [nbinno.com]

- 3. The N-oxidation of benzamidines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. ijsdr.org [ijsdr.org]

- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. news-medical.net [news-medical.net]

An In-Depth Technical Guide to the Mechanism of Action of 4-Nitrobenzamidine as a Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzamidine is a synthetic small molecule that serves as a potent and reversible competitive inhibitor of serine proteases. Its benzamidine core mimics the side chains of arginine and lysine, allowing it to bind with high affinity to the S1 specificity pocket of these enzymes. The addition of a nitro group at the para position modulates its electronic properties and binding interactions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, kinetic properties, and applications in research and drug discovery.

Introduction: The Significance of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological processes, including digestion, blood coagulation, inflammation, and immune responses.[1] These enzymes are characterized by a highly conserved catalytic triad, typically composed of serine, histidine, and aspartate residues, which facilitates the hydrolysis of peptide bonds.[2]

Given their central role in health and disease, the dysregulation of serine protease activity is implicated in numerous pathological conditions, such as cardiovascular diseases, inflammatory disorders, and cancer. Consequently, the development of specific and effective serine protease inhibitors is a cornerstone of modern drug discovery.[3][4] Small molecule inhibitors, such as this compound, are invaluable tools for elucidating the physiological roles of these enzymes and serve as starting points for the development of novel therapeutics.

Chemical and Structural Properties of this compound

This compound is a derivative of benzamidine, featuring a nitro group (-NO2) at the para-position of the phenyl ring. The core benzamidine moiety consists of a benzene ring substituted with an amidinium group (-C(NH)(NH2)+). This positively charged group is the key to its inhibitory activity, as it mimics the guanidinium and ammonium groups of arginine and lysine residues, the natural substrates for many serine proteases.[5]

The presence of the nitro group, a strong electron-withdrawing group, influences the electronic distribution of the phenyl ring and can participate in specific interactions within the enzyme's active site.[6]

The Molecular Mechanism of Competitive Inhibition

This compound functions as a competitive inhibitor, meaning it reversibly binds to the active site of the enzyme and competes with the natural substrate for binding.[5] This binding event prevents the substrate from accessing the catalytic machinery, thereby inhibiting the enzymatic reaction.

Binding to the S1 Specificity Pocket

The primary determinant of substrate specificity in many serine proteases is the S1 pocket, a cavity in the enzyme's active site that accommodates the side chain of the amino acid residue at the P1 position of the substrate. In trypsin-like serine proteases, the S1 pocket is typically deep and contains a negatively charged aspartate residue (Asp189) at its base, which forms a salt bridge with the positively charged side chains of arginine or lysine.[7]

The positively charged amidinium group of this compound is perfectly suited to interact with this aspartate residue, forming a strong ionic bond that anchors the inhibitor in the S1 pocket.[8]

Key Molecular Interactions

The binding of this compound to the active site of a serine protease, such as trypsin, is stabilized by a network of non-covalent interactions:

-

Ionic Bonding: The primary interaction is the salt bridge between the positively charged amidinium group of this compound and the carboxylate group of the conserved Asp189 residue at the bottom of the S1 pocket.[7]

-

Hydrogen Bonding: The amidinium group also acts as a hydrogen bond donor, forming hydrogen bonds with the backbone carbonyl oxygens of residues lining the S1 pocket, such as Gly219 and Ser190.[7]

-

Hydrophobic Interactions: The phenyl ring of this compound engages in hydrophobic interactions with the side chains of aromatic and aliphatic residues that form the walls of the S1 pocket.[5]

-

Role of the Nitro Group: While the benzamidine core dictates the primary binding mode, the nitro group can further influence binding affinity and specificity. Molecular docking studies suggest that the nitro group can form additional hydrogen bonds or electrostatic interactions with residues in or near the active site, potentially enhancing the inhibitor's potency.[6]

Visualization of the Binding Mode

The interaction between a benzamidine derivative and the active site of a serine protease can be visualized through molecular modeling and X-ray crystallography. The following DOT graph illustrates the key interactions of this compound within the S1 pocket of a trypsin-like serine protease.

References

- 1. Trypsin - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 4. nbinno.com [nbinno.com]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Predictive Spectroscopic and Analytical Guide to 4-Nitrobenzamidine

Abstract: This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for 4-Nitrobenzamidine (C₇H₇N₃O₂), a critical synthon in synthetic chemistry. Due to a scarcity of publicly available, fully characterized spectroscopic data for the this compound free base, this document employs a scientifically rigorous predictive approach. By leveraging empirical data from the closely related and well-documented analog, 4-Nitrobenzamide, alongside established principles of spectroscopic theory, this guide offers researchers a reliable baseline for the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of this compound. Detailed experimental protocols for acquiring high-quality data and elucidating molecular structures are provided, establishing a self-validating framework for researchers in chemical synthesis and drug development.

Introduction: The Need for Predictive Analysis

As Senior Application Scientists, we often encounter situations where a reference standard or its complete analytical profile is unavailable. In such cases, the ability to predict a compound's spectroscopic signature based on established principles and data from close structural analogs is an indispensable skill. This guide bridges the current data gap by using the extensively characterized data of 4-Nitrobenzamide (C₇H₆N₂O₃) as a foundational model.[1][2][3] The logic is straightforward: the core aromatic ring and the nitro group are identical in both molecules. The primary difference lies in the functional group at the 1-position—an amide in the model compound and an amidine in our target. By understanding the predictable spectroscopic influence of substituting a carbonyl oxygen with a nitrogen atom, we can construct a highly accurate, predictive profile for this compound.

This document is structured to provide not just the predicted data, but also the causal reasoning behind the predictions and the robust experimental methodologies required to verify them in the laboratory.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[4][5][6][7]

Predictive Analysis

The aromatic region of both the ¹H and ¹³C NMR spectra of this compound is expected to be nearly identical to that of 4-Nitrobenzamide. The powerful electron-withdrawing effects of the nitro group and the functional group at the para position create a characteristic AA'BB' system in the ¹H NMR spectrum.

¹H NMR: The two protons ortho to the amidine group (H-2, H-6) and the two protons ortho to the nitro group (H-3, H-5) will each give rise to a doublet. The protons adjacent to the strongly withdrawing nitro group will be further downfield. The key difference will be the appearance of broad, exchangeable signals for the amidine N-H protons, which would replace the amide N-H signals of the reference compound.

¹³C NMR: The chemical shifts of the aromatic carbons will be very similar to those in 4-Nitrobenzamide. The most significant predictive challenge and point of interest is the chemical shift of the amidine carbon (C-7). Carbonyl carbons in amides are typically found around 165-170 ppm.[8] Amidino carbons are also deshielded but generally appear slightly upfield of their carbonyl counterparts, often in the 150-165 ppm range.

Table 1: Comparison of Experimental ¹H & ¹³C NMR Data for 4-Nitrobenzamide and Predicted Data for this compound (in DMSO-d₆)

| Assignment | 4-Nitrobenzamide Experimental Shift (ppm)[8] | This compound Predicted Shift (ppm) | Rationale for Prediction |

| ¹H NMR | |||

| H-2, H-6 | 8.21 (d) | ~8.1-8.3 (d) | Minimal change expected in the aromatic environment. |

| H-3, H-5 | 8.49 (d) | ~8.4-8.6 (d) | Protons adjacent to the nitro group remain strongly deshielded. |

| -NH₂ (Amide) | 7.00 (s, broad), 7.83 (s, broad) | N/A | Replaced by amidine protons. |

| -C(=NH)NH ₂ | N/A | ~7.0-9.5 (multiple, broad) | Amidine/amidinium protons are exchangeable and appear as broad signals; exact shift is concentration and pH dependent. |

| ¹³C NMR | |||

| C-1 | ~140 | ~140 | Quaternary carbon attached to the functional group; minor shift expected. |

| C-2, C-6 | 128.1 | ~128-129 | Minor change expected. |

| C-3, C-5 | 123.7 | ~123-124 | Minor change expected. |

| C-4 | 149.2 | ~149-150 | Quaternary carbon attached to the nitro group; minor shift expected. |

| C-7 (Carbonyl) | 166.4 | N/A | Replaced by amidine carbon. |

| C-7 (Amidine) | N/A | ~155-165 | The C=N bond is less polarized than C=O, leading to a slight upfield shift relative to the amide carbonyl. |

Experimental Protocol: NMR Spectroscopy

This protocol ensures the acquisition of high-resolution, unambiguous NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is recommended for its ability to dissolve polar compounds and slow the exchange rate of N-H protons, making them more likely to be observed.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds.

-

Co-add 16 to 64 scans to achieve an adequate signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Using the same sample, switch to the ¹³C nucleus observation channel.

-

Acquire a proton-decoupled ¹³C spectrum to ensure all carbon signals appear as singlets.

-

Use a 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

Co-add 1024 to 4096 scans, as the ¹³C nucleus is significantly less sensitive than ¹H.

-

Process the data and reference the TMS peak to 0.00 ppm.

-

Workflow Diagram: NMR Analysis

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9][10]

Predictive Analysis

The IR spectrum of this compound will share several features with 4-Nitrobenzamide, particularly those arising from the aromatic ring and the nitro group. The key diagnostic difference will be the absence of the strong amide C=O stretch and the appearance of a C=N imine stretch.

-

N-H Vibrations: Both primary amine (-NH₂) and imine (=N-H) groups will contribute to broad absorptions in the 3200-3500 cm⁻¹ region.

-

Aromatic C-H Stretch: A sharp absorption is expected just above 3000 cm⁻¹.

-

C=N Stretch: The amidine C=N double bond is expected to show a medium to strong absorption band in the 1620-1680 cm⁻¹ range.[9][11] This is distinct from the typical amide C=O stretch found at higher wavenumbers (~1660-1680 cm⁻¹).

-

Aromatic C=C Stretch: Peaks around 1600 cm⁻¹ and 1475-1500 cm⁻¹ are characteristic of the benzene ring.

-

NO₂ Stretch: Two strong, sharp bands are definitive for the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.[12]

Table 2: Comparison of Experimental IR Data for 4-Nitrobenzamide and Predicted Data for this compound

| Vibrational Mode | 4-Nitrobenzamide Experimental (cm⁻¹)[3] | This compound Predicted (cm⁻¹) | Rationale for Prediction |

| N-H Stretch | ~3400, ~3200 | ~3200-3500 (broad) | Presence of multiple N-H bonds in the amidine group leads to broad absorption. |

| Aromatic C-H Stretch | ~3100 | ~3050-3150 | Characteristic of sp² C-H bonds. |

| C=O Stretch (Amide I) | ~1677 | N/A | Amide group is absent. |

| C=N Stretch (Imine) | N/A | ~1620-1680 | Diagnostic peak for the amidine functional group.[11] |

| Aromatic C=C Stretch | ~1600, ~1475 | ~1600, ~1475 | Characteristic of the benzene ring. |

| NO₂ Asymmetric Stretch | ~1530 | ~1500-1550 | Definitive peak for the nitro group. |

| NO₂ Symmetric Stretch | ~1350 | ~1330-1370 | Definitive peak for the nitro group. |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a robust technique for analyzing solid samples.[13][14][15][16] The primary causality behind this choice is the optical transparency of KBr in the mid-IR region and its ability to form a solid matrix that minimizes scattering.

-

Preparation:

-

Gently dry spectroscopy-grade Potassium Bromide (KBr) in an oven at ~110°C for 2-4 hours and allow it to cool in a desiccator. This step is critical as water shows strong IR absorption and can obscure sample signals.[14]

-

Thoroughly clean and dry an agate mortar and pestle.

-

-

Sample Mixing:

-

Weigh approximately 1-2 mg of the this compound sample and ~150-200 mg of the dry KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix.

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press.

-

Apply pressure (typically 8-10 metric tons for a 13 mm die) for 1-2 minutes.[17] Applying a vacuum to the die during pressing can help remove trapped air and improve pellet transparency.

-

-

Data Acquisition:

-

Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using an empty sample chamber or a pure KBr pellet.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance/transmittance spectrum.

-

Workflow Diagram: FTIR Analysis

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about a molecule's structure through its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that induces reproducible fragmentation, which is highly useful for structural elucidation of small molecules.[18][19][20][21][22]

Predictive Analysis

The molecular formula for this compound is C₇H₇N₃O₂.

-

Molecular Ion (M⁺•): The calculated monoisotopic mass is 181.0538 Da. The EI mass spectrum should show a prominent molecular ion peak at m/z = 181.

-

Fragmentation Pattern: Hard ionization will cause the molecular ion to fragment in predictable ways. Based on the structure and data from related compounds like 4-Nitrobenzamide (M⁺• at m/z 166)[2], we can predict key fragments:

-

Loss of •NO₂: A very common fragmentation for nitroaromatics is the loss of the nitro radical (mass 46). This would result in a significant peak at m/z 135 (181 - 46).

-

Loss of •OH: Loss of a hydroxyl radical from the molecular ion could lead to a peak at m/z 164 (181 - 17).

-

Amidine Group Fragmentation: The amidine group can fragment through various pathways, including the loss of ammonia (•NH₂) to give a peak at m/z 165, or cyanamide (•NHCN) to give a fragment at m/z 139.

-

Aromatic Ring Fragments: The characteristic phenyl cation at m/z 77 and related fragments (e.g., m/z 51) are also expected.

-

Table 3: Comparison of Key MS Fragments for 4-Nitrobenzamide and Predicted Fragments for this compound (EI-MS)

| m/z | 4-Nitrobenzamide Observed Ion[23] | m/z | This compound Predicted Ion | Identity of Fragment |

| 166 | [M]⁺• | 181 | [M]⁺• | Molecular Ion |

| 150 | [M - NH₂]⁺ | 165 | [M - NH₂]⁺ | Loss of amino radical |

| 120 | [M - NO₂]⁺ | 135 | [M - NO₂]⁺ | Loss of nitro radical |

| 104 | [C₆H₄CO]⁺• | 119 | [C₆H₄CNH]⁺• | Benzoyl/Benzimidoyl cation radical |

| 92 | [M - NO₂ - CO]⁺• | 91 | [C₆H₅N]⁺• | Phenylnitrile-related fragment |

| 76 | [C₆H₄]⁺• | 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol is designed for a standard Gas Chromatography-Mass Spectrometry (GC-MS) or direct insertion probe system.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate. The high dilution prevents overloading the detector.

-

-

Instrument Setup:

-

For GC-MS: Inject 1 µL of the solution into the GC. Use a column and temperature program suitable for eluting a polar aromatic compound (e.g., a DB-5 column with a temperature ramp from 100°C to 280°C).

-

For Direct Probe: Place a small amount of the solid or a drop of the solution onto the probe tip, evaporate the solvent, and insert the probe into the ion source.

-

-

Ionization and Analysis:

-

The sample is volatilized by heating in the vacuum of the mass spectrometer.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This energy is standardized to allow for the creation of reproducible, library-searchable spectra.[21]

-

The resulting positively charged ions (the molecular ion and its fragments) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Workflow Diagram: EI-MS Analysis

Conclusion

This guide presents a robust, predictive framework for the spectroscopic characterization of this compound. By grounding our predictions in the empirical data of the close structural analog, 4-Nitrobenzamide, and established spectroscopic principles, we have provided a reliable set of expected data for ¹H NMR, ¹³C NMR, IR, and MS analysis. The detailed experimental protocols included herein are designed to be self-validating, enabling researchers to confidently acquire and interpret high-quality data for this compound. This predictive approach serves as a powerful tool in modern chemical research, allowing for proactive characterization and quality control even in the absence of complete reference materials.

References

- 1. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide, 4-nitro- [webbook.nist.gov]

- 3. Benzamide, 4-nitro- [webbook.nist.gov]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 8. rsc.org [rsc.org]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 13. shimadzu.com [shimadzu.com]

- 14. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 15. pelletpressdiesets.com [pelletpressdiesets.com]

- 16. scienceijsar.com [scienceijsar.com]

- 17. m.youtube.com [m.youtube.com]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. Electron ionization - Wikipedia [en.wikipedia.org]

- 23. p-Nitrobenzamide(619-80-7) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Nitrobenzamidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzamidine and its derivatives represent a critical class of compounds in medicinal chemistry and organic synthesis. The presence of the nitro group, a strong electron-withdrawing moiety, and the amidine functional group imparts unique chemical reactivity, making these compounds valuable precursors for the synthesis of a wide array of heterocyclic compounds, including potential therapeutic agents.[1] This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound derivatives, offering field-proven insights and robust protocols for professionals in drug discovery and development.

The benzamide scaffold is a cornerstone in the development of numerous approved drugs, and the addition of a nitro group can confer a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] this compound hydrochloride, a common salt form, enhances the compound's stability and handling, making it a preferred intermediate in various synthetic pathways.[1][4]

I. Synthesis of this compound Derivatives: Methodologies and Mechanistic Insights

The synthesis of this compound derivatives primarily originates from 4-nitrobenzonitrile. The choice of synthetic route is often dictated by the desired substitution pattern on the amidine nitrogen atoms and the overall efficiency of the reaction.

The Pinner Reaction: A Classic and Reliable Approach

The Pinner reaction is a well-established and widely used method for converting nitriles into amidines.[5][6] The reaction proceeds in two main stages: the formation of a Pinner salt (an imino ester salt) followed by aminolysis to yield the desired amidine.[5][6][7]

Mechanism: The reaction is acid-catalyzed, typically using anhydrous hydrogen chloride gas. The nitrile nitrogen is protonated, activating the carbon atom for nucleophilic attack by an alcohol (e.g., ethanol) to form an imino ester hydrochloride, the Pinner salt.[8] This intermediate is then treated with ammonia or an amine to furnish the final amidine.[5][7]

Caption: The Pinner reaction workflow for amidine synthesis.

Experimental Protocol: Synthesis of this compound Hydrochloride via the Pinner Reaction

Materials:

-

4-Nitrobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride Gas

-

Ammonia Gas

Procedure:

-

A solution of 4-nitrobenzonitrile in anhydrous ethanol is cooled to 0 °C in an ice bath.

-

Anhydrous hydrogen chloride gas is bubbled through the solution for several hours while maintaining the temperature at 0 °C. The progress of the reaction can be monitored by the precipitation of the Pinner salt.

-

The resulting precipitate (ethyl 4-nitrobenzimidate hydrochloride) is filtered, washed with anhydrous diethyl ether, and dried under vacuum.

-

The Pinner salt is then dissolved in anhydrous ethanol and cooled to 0 °C.

-

Anhydrous ammonia gas is bubbled through the solution until saturation.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solvent is removed under reduced pressure, and the resulting solid is recrystallized from an appropriate solvent (e.g., ethanol/ether) to yield this compound hydrochloride.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is sensitive to moisture, which can hydrolyze the intermediate imino ester to an ester, reducing the yield of the desired amidine.[7]

-

Low Temperature: The imino ester hydrochloride (Pinner salt) is thermodynamically unstable and can rearrange to the corresponding amide at higher temperatures.[5][6] Maintaining a low temperature throughout the initial stage is crucial for maximizing the yield of the Pinner salt.

Alternative Synthetic Routes

While the Pinner reaction is robust, other methods for amidine synthesis have been developed to accommodate a wider range of substrates and reaction conditions.

-

Direct Amination of Nitriles: This method involves the direct addition of an amine to a nitrile. However, this often requires harsh conditions or the use of catalysts, especially for unactivated nitriles.[9] For electron-poor nitriles like 4-nitrobenzonitrile, the reaction can proceed more readily.

-

From Thioamides: Thioamides can be converted to amidines through S-alkylation followed by aminolysis. This route can be advantageous when the corresponding thioamide is readily available.

-

Reductive Cleavage of Carboxamide Oximes: Nitriles can be reacted with hydroxylamine to form carboxamide oximes, which can then be reductively cleaved to yield amidines. However, this method is limited by the potential for reduction of other functional groups, such as the nitro group.[10]

-

Cysteine-Catalyzed Synthesis: A method utilizing cysteine as a catalyst for the direct addition of ammonia to nitriles has been reported, although yields may vary.[10]

II. Comprehensive Characterization of this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound derivatives. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques

2.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used.

-

¹H NMR: Provides information about the number and types of protons and their neighboring environments. Key signals to look for in this compound derivatives include the aromatic protons on the nitro-substituted ring and the protons on the amidine nitrogen atoms. The chemical shifts of the aromatic protons are typically downfield due to the electron-withdrawing effect of the nitro group.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. The carbon atom of the amidine group (C=N) will have a characteristic chemical shift.

2.1.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for this compound derivatives include:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretching (amidine) | 3400-3100 (often broad) |

| C=N stretching (amidine) | 1680-1620 |

| N-O stretching (nitro) | 1550-1500 and 1370-1300 (asymmetric and symmetric) |

| Aromatic C-H stretching | ~3100-3000 |

| Aromatic C=C stretching | ~1600 and ~1475 |

Data compiled from general IR spectroscopy principles and data for related nitro and amide compounds.[11][12][13]

2.1.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used. The molecular ion peak (M⁺) corresponding to the molecular weight of the this compound derivative should be observed.[14]

Chromatographic and Other Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound. A high purity of >98% is often required for pharmaceutical applications.[15]

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the compound, which can be compared with the calculated values to confirm the empirical formula.

-

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule.[16][17] This technique is invaluable for understanding the precise stereochemistry and intermolecular interactions. X-ray powder diffraction (XRPD) is also a crucial tool in pharmaceutical sciences for characterizing crystalline solids.[18]

Caption: A typical workflow for the characterization of synthesized compounds.

III. Applications in Drug Discovery and Development

This compound derivatives serve as versatile building blocks for the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amino group, which can then be further functionalized to create diverse chemical libraries for screening.[15] These derivatives have been utilized in the synthesis of compounds with potential applications as:

-

Anticancer agents [21]

-

Anticonvulsants [15]

-

Alpha-glucosidase inhibitors (potential antidiabetic agents) [15]

The ability to synthesize a variety of substituted 4-nitrobenzamidines allows for the exploration of structure-activity relationships (SAR), a critical aspect of modern drug discovery.

Conclusion

The synthesis and characterization of this compound derivatives are fundamental processes in the fields of organic and medicinal chemistry. A thorough understanding of the underlying principles of the synthetic methodologies, particularly the Pinner reaction, and the application of a comprehensive suite of analytical techniques are paramount for ensuring the successful preparation and validation of these important chemical entities. This guide provides a solid foundation for researchers and drug development professionals to confidently work with this versatile class of compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. US6204385B1 - Process for preparing amidines - Google Patents [patents.google.com]

- 11. Benzamide, 4-nitro- [webbook.nist.gov]

- 12. 4'-Nitrobenzanilide [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. Benzamide, 4-nitro- [webbook.nist.gov]

- 15. nbinno.com [nbinno.com]

- 16. Synthesis and X-ray Crystal Structure of N’-Cyano-N,N’-dimethyl-4-nitrobenzohydrazide [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. ijpbs.com [ijpbs.com]

- 21. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Potential: A Technical Guide to the Biological Activity of 4-Nitrobenzamidine and its Analogs

This guide provides an in-depth exploration of the biological activities of 4-nitrobenzamidine and its structural analogs. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings of their actions, the critical nuances of experimental design for their evaluation, and the structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this fascinating class of small molecules.

The Benzamidine Scaffold: A Privileged Motif for Serine Protease Inhibition

The benzamidine moiety is a well-established pharmacophore, renowned for its ability to competitively inhibit serine proteases.[1][2] This inhibitory action stems from the positively charged amidinium group, which mimics the protonated side chains of lysine and arginine, the natural substrates for trypsin-like serine proteases. This structural mimicry allows benzamidine derivatives to bind to the S1 specificity pocket of these enzymes, effectively blocking substrate access to the catalytic triad (serine, histidine, and aspartate) and halting proteolytic activity.[3][4] The interaction is reversible and competitive, with the inhibitor's affinity (often expressed as the inhibition constant, Ki) being a critical determinant of its potency.[2]

The significance of serine proteases in pathophysiology cannot be overstated. These enzymes are pivotal in a multitude of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression.[5][6][7] Consequently, the development of potent and selective serine protease inhibitors remains a fervent area of research in modern medicine.

This compound: Modulating Activity Through Electronic Effects

The introduction of a nitro group at the para-position of the benzamidine ring, yielding this compound, significantly alters the electronic properties of the scaffold. The strong electron-withdrawing nature of the nitro group influences the pKa of the amidinium group and can impact the binding affinity of the molecule to its target enzyme. While extensive studies specifically on this compound are not as prevalent as for other derivatives, the principles of structure-activity relationships (SAR) within the substituted benzamidine class provide valuable insights.[8] The binding of substituted benzamidines to serine proteases like plasmin and C1s is influenced by both the electronic properties and hydrophobicity of the substituent.[8]

Inhibitory Profile against Serine Proteases

Benzamidine and its derivatives are known to inhibit a range of serine proteases, with varying degrees of potency. A comparative analysis of the inhibitory constants (Ki) of substituted benzamidines against key serine proteases reveals important SAR trends.

| Compound | Substituent | Trypsin Ki (μM) | Thrombin Ki (μM) | Plasmin Ki (μM) |

| Benzamidine | H | 18.0 | 660 | - |

| 4-Aminobenzamidine | 4-NH2 | 0.8 | 13.0 | - |

| 4-Chlorobenzamidine | 4-Cl | 35.0 | 250 | - |

| 4-Nitroaniline * | 4-NO2 | - | - | - |

| 4-Amidinophenylpyruvic acid | 4-CH2COCOOH | 0.3 | 2.5 | - |

Causality in Experimental Choices: The selection of enzymes for screening (e.g., trypsin, thrombin, plasmin) is driven by their physiological relevance. Trypsin serves as a prototypical serine protease, while thrombin and plasmin are crucial in coagulation and fibrinolysis, respectively. The use of chromogenic or fluorogenic substrates in inhibition assays allows for a continuous and sensitive measurement of enzyme activity, enabling the accurate determination of inhibitory constants.

Expanding the Horizon: Biological Activities of this compound Analogs

Research has extended beyond the core this compound structure to its amide derivatives, revealing a broader spectrum of biological activities, including anticancer and antimicrobial effects.

Anticancer Activity of 4-Nitrobenzamide Derivatives

Several studies have reported the synthesis and evaluation of 4-nitrobenzamide derivatives as potent antitumor agents.[11] These compounds have demonstrated significant inhibitory activity against various cancer cell lines.

| Compound ID | Cell Line | GI50 (μM) |

| 4a | HCT-116 | 1.904 |

| MDA-MB-435 | 2.111 | |

| HL-60 | 2.056 | |

| 4g | MDA-MB-435 | 1.008 |

| HL-60 | 1.993 | |

| 4l-4n | MDA-MB-435 | 1.008 - 3.586 |

| HL-60 | 1.993 - 3.778 |

Data extracted from a study on novel 4-substituted-3-nitrobenzamide derivatives.[11]

The mechanism underlying the anticancer activity of these compounds is likely multifactorial. Serine proteases are known to be dysregulated in cancer, contributing to tumor growth, invasion, and metastasis through the activation of signaling pathways such as the Protease-Activated Receptor (PAR) pathway and the HGF/c-Met axis.[5][12][13] Inhibition of these proteases by this compound analogs could disrupt these oncogenic signaling cascades.

References

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Type II Transmembrane Serine Protease Mediated Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine proteases and protease-activated receptor 2-dependent allodynia: A novel cancer pain pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine and linear mixed inhibition by 4-nitroaniline and aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Role of Serine Proteases at the Tumor-Stroma Interface [frontiersin.org]

- 13. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide on the Role of the Nitro Group in 4-Nitrobenzamidine Reactivity

For researchers, scientists, and drug development professionals, a deep understanding of molecular reactivity is paramount for designing novel therapeutics and chemical entities. This guide provides a comprehensive analysis of 4-nitrobenzamidine, focusing on the pivotal role of the nitro group in modulating its chemical behavior and biological activity.

Introduction: The Significance of this compound

This compound is an organic compound featuring a benzamidine core substituted with a nitro group at the para position. Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, a class of enzymes crucial in various physiological and pathological processes.[1] The addition of a nitro group to the benzamidine scaffold dramatically alters the molecule's electronic properties, thereby influencing its reactivity and its potential as a drug candidate.[2]

The Electron-Withdrawing Nature of the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, a characteristic that fundamentally dictates the reactivity of this compound. This property arises from both inductive and resonance effects.[3][4]

-

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds.

-

Resonance Effect: The nitro group can delocalize the pi electrons of the benzene ring, further withdrawing electron density. This is particularly pronounced at the ortho and para positions.

This strong electron-withdrawing nature reduces the overall electron density of the aromatic ring, making it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution.[4][5]

Diagram: Electronic Effects of the Nitro Group

Caption: Electronic effects of the nitro group in this compound.

Impact on the Reactivity of the Amidine Group

The primary functional group responsible for the biological activity of benzamidine derivatives is the amidine group (-C(=NH)NH₂). The electron-withdrawing nitro group significantly modulates the reactivity of this group in this compound.

3.1. Decreased Basicity and Nucleophilicity:

The strong pull of electrons by the nitro group reduces the electron density on the nitrogen atoms of the amidine moiety. This decrease in electron density makes the lone pairs on the nitrogen atoms less available for donation, resulting in:

-

Lower Basicity: The pKa of the amidinium ion is lowered, meaning it is a stronger acid (and the amidine is a weaker base) compared to unsubstituted benzamidine.

-

Reduced Nucleophilicity: The amidine group becomes a weaker nucleophile, affecting its ability to participate in nucleophilic attack reactions.

3.2. Enhanced Acidity of Amidine Protons:

Conversely, the electron-withdrawing nature of the nitro group increases the acidity of the protons attached to the amidine nitrogen atoms. This makes deprotonation easier under basic conditions.

Implications for Serine Protease Inhibition

Benzamidine and its derivatives are known to be effective inhibitors of serine proteases like trypsin, thrombin, and plasmin.[1][6] They act as competitive inhibitors, mimicking the substrate and binding to the active site of the enzyme.[1] The positively charged amidinium group at physiological pH is crucial for this interaction, as it forms a salt bridge with a conserved aspartate residue in the S1 pocket of these enzymes.

The presence of the nitro group in this compound influences its inhibitory activity in several ways:

-

Modified Binding Affinity: The altered basicity of the amidine group can affect the strength of the ionic interaction with the aspartate residue in the active site. While a decrease in basicity might be expected to weaken this interaction, the overall electronic and steric profile of the molecule contributes to the binding affinity (Ki).

-

Potential for Additional Interactions: The nitro group itself can participate in interactions within the enzyme's active site, potentially forming hydrogen bonds or other non-covalent interactions that could enhance or alter the binding mode and selectivity.

Table 1: Comparison of Inhibitory Constants (Ki) for Benzamidine and a Nitro-Substituted Derivative against Serine Proteases

| Inhibitor | Trypsin Ki (µM) | Plasmin Ki (µM) | Thrombin Ki (µM) |

| Benzamidine | 35[6] | 350[6] | 220[6] |

| 3-Nitrobenzamidine | Data not readily available in searched sources | Data not readily available in searched sources | Data not readily available in searched sources |

Note: Specific Ki values for this compound were not found in the initial search results. The table illustrates the known values for the parent compound, benzamidine. The impact of the nitro group would be determined experimentally by comparing these values to those of this compound.

Experimental Protocols

5.1. Synthesis of this compound

A common method for synthesizing 4-nitrobenzamide, a precursor to this compound, involves the reaction of 4-nitrobenzoic acid with ammonia in the presence of a catalytic system.[7][8]

Protocol: Synthesis of 4-Nitrobenzamide

-

Combine 4-nitrobenzoic acid, a catalytic amount of boric acid, and polyethylene glycol in a suitable solvent (e.g., a mixture of isopropylbenzene and toluene) in a reaction flask.[8]

-

Heat the mixture to 160-165°C with constant stirring.[8]

-

Bubble ammonia gas through the heated reaction mixture.[8]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.[8]

-

Filter the precipitate and wash it with a dilute alkaline solution, followed by water, to remove any unreacted starting material and catalysts.[8]

-

Dry the resulting solid to obtain 4-nitrobenzamide.[8]

The 4-nitrobenzamide can then be converted to this compound through established chemical transformations.

Diagram: Synthetic Pathway to 4-Nitrobenzamide

Caption: Synthesis of 4-nitrobenzamide from 4-nitrobenzoic acid.

5.2. Enzyme Inhibition Assay

To determine the inhibitory effect of this compound on a serine protease, a standard enzyme inhibition assay is performed.[9][10]

Protocol: General Serine Protease Inhibition Assay

-

Prepare Solutions:

-

Prepare a stock solution of the serine protease (e.g., trypsin) in a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a stock solution of the chromogenic or fluorogenic substrate specific for the enzyme.

-

Prepare a series of dilutions of this compound in the same buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of the enzyme to each well.

-

Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Measure the rate of product formation over time using a plate reader (spectrophotometer or fluorometer).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay at various substrate concentrations and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.[10][11]

-

Diagram: Enzyme Inhibition Assay Workflow

Caption: Workflow for a typical enzyme inhibition assay.

Spectroscopic Analysis of this compound

Characterization of this compound is essential to confirm its identity and purity. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely employed.[12][13]

Expected Spectroscopic Features:

-

Infrared (IR) Spectroscopy:

-

Strong asymmetric and symmetric stretching vibrations for the NO₂ group, typically around 1550-1475 cm⁻¹ and 1365-1290 cm⁻¹, respectively.[12]

-

N-H stretching vibrations from the amidine group.

-

C=N stretching vibration of the amidine group.

-

Aromatic C=C stretching vibrations.

-

-

¹H NMR Spectroscopy:

-

Distinct signals for the aromatic protons, with the protons ortho to the nitro group shifted downfield due to its electron-withdrawing effect.

-

Broad signals for the -NH₂ protons of the amidine group.

-

-

¹³C NMR Spectroscopy:

-

Signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

-

A signal for the amidine carbon.

-

-

Mass Spectrometry (MS):

-

A molecular ion peak corresponding to the molecular weight of this compound (C₇H₇N₃O₂).

-

Conclusion

The nitro group in this compound plays a multifaceted role in defining its chemical reactivity and potential as a serine protease inhibitor. Its strong electron-withdrawing properties modulate the basicity and nucleophilicity of the crucial amidine group, which in turn influences its binding affinity to target enzymes. A thorough understanding of these structure-activity relationships, guided by robust experimental protocols for synthesis and biological evaluation, is critical for the rational design of more potent and selective therapeutic agents.

References

- 1. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the nitro-group on the mutagenicity and toxicity of some benzamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitro compound - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. selleckchem.com [selleckchem.com]

- 7. RU2103260C1 - Method for production of 4-nitrobenzamide - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]